7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
7-phenyl-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with a phenyl group and a sulfanylidene group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
7-phenyl-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new antimicrobial agents.
Mechanism of Action
The exact mechanism of action of 7-phenyl-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is not well-documented. its antibacterial activity is likely due to its ability to interfere with bacterial cell wall synthesis or protein function. The compound may target specific enzymes or receptors within bacterial cells, leading to cell death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and exhibit different biological activities.
Uniqueness
7-phenyl-3-sulfanylidene-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is unique due to its specific combination of a triazole and pyrazine ring system with a phenyl and sulfanylidene group
Properties
Molecular Formula |
C11H8N4OS |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
7-phenyl-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C11H8N4OS/c16-10-9-12-13-11(17)15(9)7-6-14(10)8-4-2-1-3-5-8/h1-7H,(H,13,17) |
InChI Key |
NRKXTKCQHOZNJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NNC3=S)C2=O |
Origin of Product |
United States |
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